
1-(But-2-en-2-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-2-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a but-2-en-2-yl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of alkenyllithium reagents with aryl halides . This method allows for the stereoselective preparation of substituted alkenes under mild conditions, providing high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in cross-coupling reactions is favored due to its efficiency and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(But-2-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(But-2-en-2-yl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
1-(But-2-en-2-yl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(But-2-en-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(But-2-en-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
38454-63-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-but-2-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h4-8H,1-3H3 |
InChI Key |
YZNSKTOWHDRUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
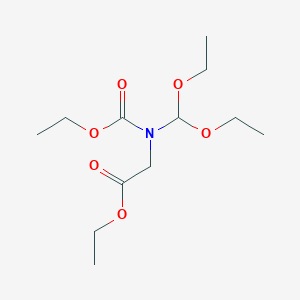
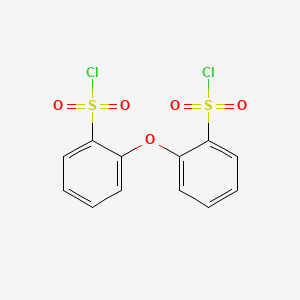
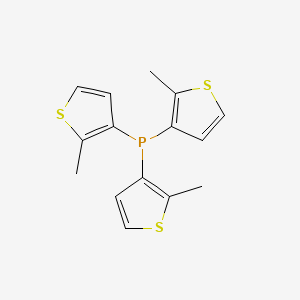
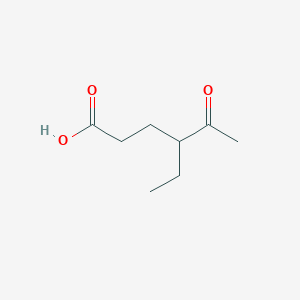
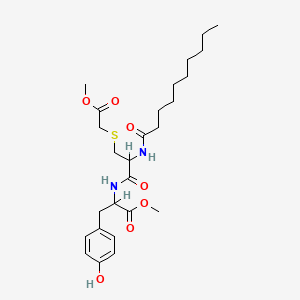
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
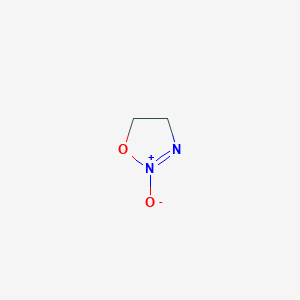

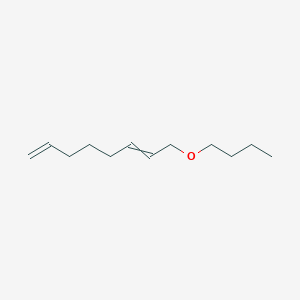
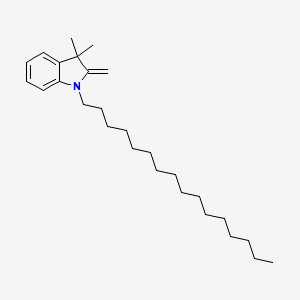
![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
